
Application Notes: Lentiviral-Mediated
Overexpression of Adipsin in Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Adiposin

Cat. No.: B1587577 Get Quote

Introduction

Adipsin, also known as Complement Factor D, is a critical adipokine primarily secreted by

adipocytes.[1][2] It functions as the rate-limiting enzyme in the alternative complement pathway.

[3][4] Research has highlighted Adipsin's role not only in immune regulation but also in

metabolic homeostasis. It is involved in triglyceride synthesis, adipocyte differentiation, and the

regulation of pancreatic β-cell function, making it a significant target for studying obesity, type 2

diabetes (T2D), and related metabolic disorders.[1][4][5] Lentiviral vectors provide a robust and

efficient tool for mediating stable gene overexpression in adipocytes, which are often difficult to

transfect using other methods.[6] This document provides detailed protocols for the lentiviral-

mediated overexpression of Adipsin in adipocytes, along with data interpretation and

visualization of the associated signaling pathway.

Adipsin Signaling Pathway

Adipsin catalyzes the initial and rate-limiting step in the alternative complement pathway. Within

the adipose tissue microenvironment, Adipsin cleaves Factor B, which is bound to C3b, forming

the C3 convertase (C3bBb).[5][7] This enzyme complex then cleaves Complement Component

3 (C3) into its active fragments, C3a and C3b.[7] The anaphylatoxin C3a can then bind to its

receptor, C3aR, on adipocytes, stimulating downstream signaling that promotes triglyceride

synthesis and adipogenesis.[5] This pathway highlights a direct link between complement

activation and lipid metabolism within fat cells.
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Caption: Adipsin signaling cascade in adipocytes.

Experimental Protocols
A typical workflow for Adipsin overexpression involves preparing the lentiviral vector, producing

the virus in packaging cells, transducing the target adipocytes, and finally, analyzing the

outcomes of the overexpression.
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Caption: Workflow for lentiviral overexpression of Adipsin.
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Protocol 1: Production of High-Titer Adipsin Lentivirus
This protocol describes the production of replication-incompetent lentivirus in HEK293T cells

using a 2nd generation packaging system.

Materials:

HEK293T cells (low passage, <15)

DMEM with 10% FBS

Transfer plasmid: pLV[Exp]-EGFP:T2A:Puro-CMV>hADIPSIN (or similar lentiviral vector with

Adipsin cDNA)

Packaging plasmid: psPAX2

Envelope plasmid: pMD2.G

Transfection reagent (e.g., PEI, Lipofectamine 2000, or CaPO4)[8][9]

Opti-MEM I Reduced Serum Medium

0.45 µm PES filters

10 cm tissue culture dishes

Procedure:

Cell Seeding: The day before transfection, seed 8-9 x 10⁶ HEK293T cells per 10 cm dish in

DMEM with 10% FBS (no antibiotics) to achieve ~90% confluency on the day of transfection.

[10]

Transfection Mix Preparation: For each 10 cm dish:

Mixture A (DNA): In a sterile tube, mix the following plasmids in 0.5 mL of Opti-MEM:

10 µg psPAX2 (Packaging)

10 µg Adipsin Transfer Plasmid
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1-2 µg pMD2.G (Envelope)[10]

Mixture B (Transfection Reagent): In a separate tube, dilute the transfection reagent in 0.5

mL of Opti-MEM according to the manufacturer's instructions.

Transfection:

Add Mixture A to Mixture B, mix gently, and incubate at room temperature for 20 minutes.

Add the combined 1 mL DNA-reagent complex dropwise to the HEK293T cells. Swirl the

plate gently to distribute.

Incubate at 37°C with 5% CO₂.

Medium Change: After 16-18 hours, carefully remove the transfection medium and replace it

with 10 mL of fresh, complete DMEM.[10]

Virus Harvest:

At 48 hours post-transfection, collect the cell supernatant (which contains the viral

particles).

Optionally, add another 10 mL of fresh media and collect a second batch at 72 hours post-

transfection.

Virus Processing:

Centrifuge the collected supernatant at 2000 x g for 5 minutes to pellet cell debris.[9]

Filter the supernatant through a 0.45 µm PES filter to remove any remaining cells.

Aliquot the cleared viral supernatant and store it at -80°C. Avoid repeated freeze-thaw

cycles.

Protocol 2: Lentiviral Transduction of 3T3-L1 Adipocytes
This protocol is optimized for transducing 3T3-L1 preadipocytes, which can then be

differentiated into mature adipocytes expressing the gene of interest. Lentiviral vectors can

efficiently transduce both preadipocytes and quiescent mature adipocytes.[6][11]
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Materials:

3T3-L1 preadipocytes

DMEM with 10% Calf Serum (for preadipocytes)

Adipsin lentiviral stock (from Protocol 1)

Polybrene (8 mg/mL stock)

Puromycin (for selection)

Adipocyte differentiation cocktail (e.g., IBMX, dexamethasone, insulin)

Procedure:

Cell Seeding: Seed 3T3-L1 preadipocytes in a 6-well plate at a density that allows them to

be 50-60% confluent on the day of transduction.

Transduction:

On the day of transduction, remove the culture medium.

Add fresh medium containing Polybrene to a final concentration of 8 µg/mL.[8]

Add the Adipsin lentivirus to the cells. The amount of virus (Multiplicity of Infection, MOI)

should be determined empirically by titration for optimal expression and minimal toxicity.

Incubate overnight (16-24 hours) at 37°C.

Medium Change: After incubation, remove the virus-containing medium and replace it with

fresh culture medium.

Selection (Optional but Recommended):

48 hours post-transduction, begin selection by adding Puromycin to the culture medium

(the optimal concentration, typically 1-2 µg/mL, should be determined via a kill curve).
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Replace the selective medium every 2 days until non-transduced control cells are

eliminated (typically 3-5 days).

Expansion and Differentiation:

Expand the stable, Adipsin-overexpressing 3T3-L1 cell line.

To differentiate, grow the cells to confluence and treat with a standard adipogenic cocktail.

Protocol 3: Analysis of Adipsin Overexpression and
Function
A. Confirmation of Overexpression (Real-Time qPCR)

RNA Isolation: Isolate total RNA from transduced and control adipocytes using a commercial

kit.

cDNA Synthesis: Synthesize cDNA using a reverse transcription kit.

qPCR: Perform real-time qPCR using SYBR Green and primers specific for Adipsin and a

housekeeping gene (e.g., GAPDH).

Human Adipsin Forward Primer: 5′-CTACAGCTGTCGGAGAAG-3′[12]

B. Functional Analysis (Lipid Accumulation)

Oil Red O Staining:

Differentiate transduced and control 3T3-L1 cells into mature adipocytes in a 12-well plate.

Wash cells with PBS and fix with 10% formalin for 30 minutes.

Wash with water and then with 60% isopropanol.

Stain with Oil Red O solution for 30 minutes to visualize intracellular lipid droplets.

Wash with water and acquire images.

Quantification:
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To quantify lipid accumulation, elute the Oil Red O stain with 100% isopropanol.

Measure the absorbance of the eluate at ~500 nm. An increase in absorbance indicates

greater lipid accumulation.

Quantitative Data Summary
Lentiviral overexpression of Adipsin has been shown to produce significant functional changes

in adipocyte biology.

Parameter Cell Type Vector Result Reference

Transduction

Efficiency

3T3-L1

Adipocytes
LV-PGK-GFP

>95% GFP

expression
[6]

C3a Production
3T3-L1

Preadipocytes

pBp-Cfd

(Adipsin)

~3-fold increase

vs. control
[5]

Lipid

Accumulation
3T3-L1 Cells

Adipsin

Overexpression

Increased Oil

Red O staining
[5]

Adipocyte

Markers
3T3-L1 Cells

Adipsin

Overexpression

Increased

expression (e.g.,

PPARγ)

[5]
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Condition Model
Adipsin
Expression
Change

Associated
Factors

Reference

Obesity
db/db mice

adipose tissue

Markedly

decreased

mRNA and

serum levels

Increased ER

stress markers

(CHOP, ATF4)

[3][13]

ER Stress (in

vitro)

3T3-L1

adipocytes

(Thapsigargin

treatment)

Dose- and time-

dependent

decrease in

mRNA and

protein

Decreased

expression of

PPARγ

[3]

Type 2 Diabetes
Human Adipose

Tissue

Increased mRNA

expression

Positively

correlated with

age in non-T2D

individuals

[12][14]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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